molecular formula C13H10F2N4 B2450315 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline CAS No. 256955-21-2

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline

Cat. No.: B2450315
CAS No.: 256955-21-2
M. Wt: 260.248
InChI Key: NCYKEJOUNOPSOW-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material science, and as synthetic auxiliaries in organic synthesis . This compound, in particular, features a benzotriazole moiety linked to a difluoroaniline structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline typically involves the reaction of 2,5-difluoroaniline with benzotriazole derivatives under specific conditions. One common method involves the use of benzotriazol-1-ylmethyl chloride as a reagent, which reacts with 2,5-difluoroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Catalysts like palladium on carbon (Pd/C) in the presence of ligands.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind to enzymes and receptors, modulating their activity. The benzotriazole moiety plays a crucial role in these interactions due to its ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline is unique due to the presence of the difluoroaniline moiety, which imparts distinct electronic properties and enhances its reactivity compared to other benzotriazole derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2,5-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4/c14-9-5-6-10(15)12(7-9)16-8-19-13-4-2-1-3-11(13)17-18-19/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYKEJOUNOPSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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